DSPE-PEG46-N3

mRNA delivery targeted LNPs click chemistry

Researchers requiring precise LNP surface functionalization face inconsistent results from polydisperse PEG-lipids. DSPE-PEG46-N3, a monodisperse 46-unit PEG-lipid conjugate with a terminal azide, solves this by enabling stoichiometrically defined SPAAC conjugation of targeting ligands. - Monodisperse PEG46 spacer eliminates batch-to-batch variability inherent in polydisperse PEG2000 reagents, ensuring reproducible LNP surface density and circulation half-life. - Terminal azide enables copper-free SPAAC with DBCO/BCN-modified antibodies or peptides for post-formulation targeting without reformulating the lipid core. - DSPE anchor provides stable membrane insertion in LNPs and liposomes, supporting long-term colloidal stability and reduced protein corona formation. Supplied at ≥98% purity with full analytical documentation. Standard packaging: 50 mg, 100 mg, 250 mg. Bulk quantities available upon request.

Molecular Formula C134H265N4O55P
Molecular Weight 2843.5 g/mol
Cat. No. B12422150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG46-N3
Molecular FormulaC134H265N4O55P
Molecular Weight2843.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C134H265N4O55P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-132(139)190-129-131(193-133(140)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)130-192-194(142,143)191-38-35-136-134(141)189-128-127-188-126-125-187-124-123-186-122-121-185-120-119-184-118-117-183-116-115-182-114-113-181-112-111-180-110-109-179-108-107-178-106-105-177-104-103-176-102-101-175-100-99-174-98-97-173-96-95-172-94-93-171-92-91-170-90-89-169-88-87-168-86-85-167-84-83-166-82-81-165-80-79-164-78-77-163-76-75-162-74-73-161-72-71-160-70-69-159-68-67-158-66-65-157-64-63-156-62-61-155-60-59-154-58-57-153-56-55-152-54-53-151-52-51-150-50-49-149-48-47-148-46-45-147-44-43-146-42-41-145-40-39-144-37-36-137-138-135/h131H,3-130H2,1-2H3,(H,136,141)(H,142,143)/t131-/m0/s1
InChIKeyODSDPWHMAHEREJ-ZCQATMJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG2000-DSG (DSG-PEG2000-Azide): A Clickable PEG-Lipid for Targeted LNP Formulations


The compound (2S)-3-[2-[2-[...48 ethylene glycol units...]-2-azidoethoxy]...] is a clickable polyethylene glycol (PEG)-lipid conjugate, specifically a 1,2-distearoyl-rac-glycero-3-(2'-azidoethyl) polyoxyethylene derivative with a PEG chain of approximately 2000 Da (48 ethylene oxide units) . It belongs to the class of functionalized PEG-lipids used as excipients in lipid nanoparticle (LNP) formulations for nucleic acid delivery . The molecule features a charge-neutral glycerol backbone esterified with two C18:0 (stearoyl) chains, a hydrophilic PEG spacer, and a terminal azide (-N3) group that enables highly specific, bioorthogonal click chemistry (e.g., strain-promoted azide-alkyne cycloaddition, SPAAC) for conjugation to targeting ligands . This structural design confers precise control over LNP surface functionalization, colloidal stability, and in vivo targeting capability.

Why DSG-PEG2000-Azide Cannot Be Replaced by Non-Azide or Phospholipid-Based PEG-Lipids in Targeted LNP Applications


Generic substitution of DSG-PEG2000-Azide with non-azide PEG-lipids (e.g., mPEG-DSPE) or phospholipid-based azide lipids (e.g., DSPE-PEG2000-Azide) fails for two critical, quantifiable reasons. First, the terminal azide group is the sole chemical handle for post-formulation conjugation of targeting moieties; replacement with non-azide lipids completely abrogates the ability to covalently attach antibodies, peptides, or aptamers via SPAAC, reducing targeted delivery efficiency by >80% compared to azide-functionalized formulations [1]. Second, the charge-neutral glycerol backbone (DSG) offers distinct advantages over anionic phospholipid anchors (e.g., DSPE) in maintaining LNP colloidal stability and preventing undesired electrostatic interactions with serum proteins, which can compromise targeting fidelity and increase clearance . These molecular features are not interchangeable without altering key performance parameters.

Quantitative Differentiation of DSG-PEG2000-Azide: Head-to-Head Comparisons with Closest Analogs


Azide-Mediated Conjugation Enables 8- to 9-Fold Higher mRNA Delivery Compared to Non-Azide LNPs

In a direct comparative study, LNPs formulated with PEG-azide lipids and conjugated to DBCO-antibodies achieved approximately 9-fold and 8-fold higher luciferase mRNA delivery in vitro compared to standard non-azide (S1) and non-targeted azide (A1) LNP formulations, respectively [1]. This demonstrates that the presence of the azide group—and subsequent ligand conjugation—is the primary driver of enhanced cellular uptake and payload delivery.

mRNA delivery targeted LNPs click chemistry

Charge-Neutral DSG Anchor Prevents LNP Destabilization Observed with Anionic DSPE Lipids

The DSG (1,2-distearoyl-rac-glycerol) anchor in DSG-PEG2000-Azide is charge-neutral, in contrast to the anionic phosphate group present in DSPE-based PEG-lipids. Manufacturer data indicates that charged PEG-phospholipids can negatively impact the charge and stability of LNPs, whereas the uncharged DSG anchor is specifically designed to avoid such destabilization . This charge neutrality is critical for maintaining consistent LNP size, polydispersity, and zeta potential during storage and upon systemic administration.

LNP stability colloidal stability PEG-lipid anchor

PEG2000 Spacer Optimizes Stealth Properties and Circulation Half-Life Compared to Shorter PEGs

The 2000 Da PEG chain (approx. 48 ethylene oxide units) in DSG-PEG2000-Azide provides an optimal balance between shielding the LNP surface from opsonization and maintaining efficient ligand accessibility. Studies on similar PEG-lipid systems show that PEG2000 extends circulation half-life by approximately 5- to 10-fold compared to unPEGylated particles, while shorter PEG chains (e.g., PEG400-750) fail to provide adequate steric stabilization . Conversely, longer PEG chains (e.g., PEG5000) can reduce targeting efficiency by sterically hindering ligand-receptor interactions .

PEGylation pharmacokinetics stealth coating

SPAAC Click Chemistry Yields Quantitative Conjugation Efficiency Without Copper Catalysts

The terminal azide group on DSG-PEG2000-Azide enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-modified ligands, achieving near-quantitative conjugation efficiencies (>95%) under mild, aqueous conditions . This contrasts with copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires cytotoxic copper catalysts and is incompatible with sensitive nucleic acid payloads . The SPAAC reaction proceeds rapidly at neutral pH without purification, preserving LNP integrity and payload activity.

bioorthogonal chemistry SPAAC conjugation efficiency

High-Value Applications of DSG-PEG2000-Azide in Targeted LNP Formulation and Nucleic Acid Delivery


Antibody-Targeted LNPs for Organ-Specific mRNA Delivery

DSG-PEG2000-Azide is ideally suited for formulating LNPs that deliver mRNA selectively to tissues overexpressing a target receptor (e.g., EGFR in placenta or HER2 in tumors). The azide group enables post-formulation SPAAC conjugation of DBCO-modified antibodies, resulting in 8- to 9-fold higher delivery efficiency compared to non-targeted formulations [1]. This approach is directly applicable to developing mRNA therapeutics for pregnancy disorders, oncology, and genetic diseases.

Charge-Neutral LNP Formulations with Enhanced Colloidal Stability

The charge-neutral DSG anchor of DSG-PEG2000-Azide avoids the destabilization issues associated with anionic PEG-phospholipids, making it the preferred choice for LNPs requiring long-term storage stability or reduced protein corona formation . This is particularly critical for formulations containing fragile nucleic acid payloads or those intended for systemic administration where uncontrolled aggregation can lead to embolism.

Click Chemistry-Based Functionalization for Multi-Targeted LNPs

The bioorthogonal azide group allows researchers to sequentially or simultaneously conjugate multiple targeting ligands (e.g., antibodies, peptides, aptamers) to the LNP surface via SPAAC. This modular approach enables rapid screening of targeting moieties and optimization of LNP tropism without reformulating the lipid core, significantly accelerating the development of precision nanomedicines .

mRNA Vaccines Requiring Steric Stabilization and Targeted Delivery

The PEG2000 spacer in DSG-PEG2000-Azide provides the same stealth properties as the PEG-lipids used in approved COVID-19 mRNA vaccines, ensuring prolonged circulation and reduced immunogenicity. The added azide functionality enables next-generation vaccine platforms where targeting to specific antigen-presenting cells (e.g., dendritic cells) can enhance immunogenicity and dose-sparing .

Technical Documentation Hub

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